molecular formula C13H16N4O4 B6760411 N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6760411
M. Wt: 292.29 g/mol
InChI Key: PXKDHSGSFMMPDS-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with dimethyl and carboxamide groups, as well as a pyrrolidinone moiety, making it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-7-8(2)16-13(21)11(15-7)12(20)14-5-6-17-9(18)3-4-10(17)19/h3-6H2,1-2H3,(H,14,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDHSGSFMMPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)NCCN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine core, followed by the introduction of the dimethyl groups and the carboxamide functionality. The pyrrolidinone moiety is then attached via a nucleophilic substitution reaction.

    Preparation of Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation of the pyrazine core is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of Carboxamide Functionality: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Attachment of Pyrrolidinone Moiety: The final step involves the nucleophilic substitution of the pyrrolidinone moiety onto the ethyl chain of the pyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

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